4-Methoxy-4-phenylpiperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClNO- and its molecular weight is 226.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Methoxy-4-phenylpiperidine hydrochloride, often referred to as 4PP, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

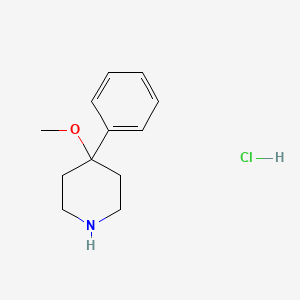

Chemical Structure

The compound features a piperidine ring substituted with a methoxy and phenyl group at the 4-position. Its chemical structure can be represented as follows:

Research indicates that 4PP exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The compound appears to target the MmpL3 protein, which is crucial for the bacterium's cell wall synthesis. This mechanism is significant as it represents a novel target for tuberculosis treatment, especially in light of rising antibiotic resistance.

Structure-Activity Relationships (SAR)

A series of analogs derived from 4PP have been synthesized to evaluate their biological activity and improve potency. The following table summarizes key findings from SAR studies:

| Compound | Substituent | MIC (µM) | Notes |

|---|---|---|---|

| 4PP-1 | None | 6.3 | Initial hit with promising activity |

| 4PP-2 | 4-(p-tert-butylphenyl) | 2.0 | Improved activity; significant potency |

| 4PP-3 | Cyclohexylmethylene | 6.8 | Comparable to initial hit |

| 4PP-4 | Phenyl | 21 | Modest activity; less effective than others |

| 4PP-5 | Sulfonamide linkage | Not tested | Improved physicochemical properties |

| 4PP-6 | Amide linkage | Not tested | Loss of whole-cell activity |

These studies demonstrate that modifications at the 4-position significantly influence antibacterial activity and physicochemical properties.

Biological Activity in Case Studies

- Antitubercular Activity : In a high-throughput screening of compounds against M. tuberculosis, several analogs of 4PP were identified with MIC values ranging from 2.0 µM to over 20 µM. Notably, compounds with lower cLogP values exhibited better selectivity and reduced cytotoxicity towards eukaryotic cells (HepG2) .

- P-glycoprotein Inhibition : A study on propafenone analogs indicated that compounds similar to 4PP showed enhanced P-glycoprotein (P-gp) inhibitory activity due to the presence of hydrogen bond acceptors like methoxy groups. This property is crucial as it can alter drug bioavailability and interactions .

科学的研究の応用

Pharmaceutical Development

4-Methoxy-4-phenylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly in the development of analgesics and antidepressants. Its structural properties enable it to mimic the action of traditional opioids while potentially offering a reduced risk of addiction and side effects.

Key Pharmaceutical Applications:

- Analgesics : The compound is evaluated for its pain-relieving properties comparable to established drugs like morphine and fentanyl. In studies, it has shown promising results in alleviating acute pain conditions, including post-surgical pain and chronic pain associated with cancer .

- Antidepressants : Research indicates that derivatives of this compound may influence neurotransmitter systems involved in mood regulation, thereby contributing to the development of new antidepressant therapies .

Neuroscience Research

The compound is extensively used in neuroscience to explore its effects on the central nervous system (CNS). It aids researchers in understanding the mechanisms underlying various neuroactive compounds.

Research Highlights:

- Mechanisms of Action : Studies have focused on how 4-methoxy-4-phenylpiperidine interacts with opioid receptors, providing insights into its analgesic effects and potential for addiction .

- Behavioral Studies : Animal models are employed to assess the behavioral impacts of this compound, contributing to knowledge about addiction and withdrawal symptoms associated with psychoactive substances .

Drug Formulation

In drug formulation, this compound is incorporated to enhance the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is critical for improving the efficacy of medications that require effective absorption in the body.

Formulation Benefits:

- Increased Bioavailability : The compound's ability to enhance solubility can lead to more effective therapeutic outcomes when combined with other drugs .

- Stability in Formulations : Its chemical stability allows for extended shelf life and efficacy in various pharmaceutical preparations .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It facilitates accurate quantification of similar compounds in complex mixtures.

Applications in Analytical Methods:

- Chromatography : Used as a calibration standard in high-performance liquid chromatography (HPLC), aiding researchers in identifying and quantifying related substances effectively .

- Quality Control : Its role in quality control processes ensures the consistency and reliability of pharmaceutical products containing similar piperidine derivatives .

Case Studies and Research Findings

Numerous studies have documented the effectiveness and applications of this compound:

特性

CAS番号 |

83949-38-6 |

|---|---|

分子式 |

C12H17ClNO- |

分子量 |

226.72 g/mol |

IUPAC名 |

4-methoxy-4-phenylpiperidine;chloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H/p-1 |

InChIキー |

PPXQKVKQJDWZFN-UHFFFAOYSA-M |

SMILES |

COC1(CCNCC1)C2=CC=CC=C2.Cl |

正規SMILES |

COC1(CCNCC1)C2=CC=CC=C2.[Cl-] |

Key on ui other cas no. |

83949-38-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。